molecular formula C6H3Br2F2NO B12957526 2,5-Dibromo-3-(difluoromethoxy)pyridine

2,5-Dibromo-3-(difluoromethoxy)pyridine

Cat. No.: B12957526
M. Wt: 302.90 g/mol
InChI Key: DKTCAJLTGMLWDL-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-(difluoromethoxy)pyridine is a halogenated pyridine derivative with the molecular formula C6H2Br2F2NO. This compound is characterized by the presence of two bromine atoms and a difluoromethoxy group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-(difluoromethoxy)pyridine typically involves the bromination of pyridine derivatives. One common method is the bromination of 2,5-dibromopyridine using bromine in polar protic solvents such as water or ethanol . Another approach involves the reaction of 2-amino-5-bromopyridine with bromine in the presence of acetic acid . These methods yield 2,5-dibromopyridine, which can then be further reacted with difluoromethoxy reagents to obtain the final product.

Industrial Production Methods

Industrial production of this compound involves scalable processes that ensure high yield and purity. The bromination reactions are optimized for large-scale production, and the by-products are efficiently separated to obtain the desired compound . The use of advanced brominating agents and reaction conditions allows for the efficient synthesis of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-(difluoromethoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

2,5-Dibromo-3-(difluoromethoxy)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-(difluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and difluoromethoxy groups enhances its reactivity and allows it to participate in various chemical reactions. The compound can interact with enzymes and receptors, leading to potential biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-3-(difluoromethoxy)pyridine is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various chemical syntheses and research applications.

Properties

Molecular Formula

C6H3Br2F2NO

Molecular Weight

302.90 g/mol

IUPAC Name

2,5-dibromo-3-(difluoromethoxy)pyridine

InChI

InChI=1S/C6H3Br2F2NO/c7-3-1-4(12-6(9)10)5(8)11-2-3/h1-2,6H

InChI Key

DKTCAJLTGMLWDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1OC(F)F)Br)Br

Origin of Product

United States

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